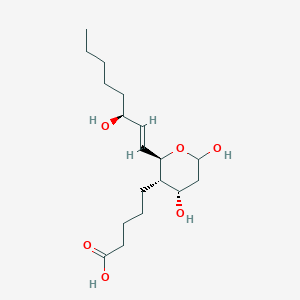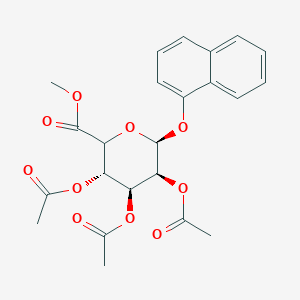
3-O-乙酰-26-羟基胆固醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is an intermediate in the production of cholesterol metabolites and has a molecular formula of C29H48O3 with a molecular weight of 444.69 . This compound is primarily used in research settings to study cholesterol metabolism and its related pathways.
科学研究应用
3-O-Acetyl-26-hydroxy Cholesterol has several applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of cholesterol derivatives.
Biology: Researchers use this compound to investigate cholesterol metabolism and its role in cellular processes.
生化分析
Biochemical Properties
3-O-Acetyl-26-hydroxy Cholesterol is involved in the biosynthesis of cholesterol, which begins with the conversion of substrates acetyl CoA and acetoacetyl CoA to (S)-3-hydroxy-3-methylglutaryl-CoA . The rate-limiting step in cholesterol synthesis occurs at the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, HMGR, catalyzed step . This compound interacts with various enzymes in the pathway, influencing the synthesis of cholesterol.
Cellular Effects
The cellular effects of 3-O-Acetyl-26-hydroxy Cholesterol are primarily related to its role in cholesterol metabolism. Cholesterol homeostasis is vital for proper cellular and systemic functions. Insufficient or excessive cellular cholesterol results in pathological processes including atherosclerosis and metabolic syndrome .
Molecular Mechanism
The molecular mechanism of action of 3-O-Acetyl-26-hydroxy Cholesterol is tied to its role in cholesterol synthesis. It is involved in the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis . This process is tightly regulated at multiple levels, and 3-O-Acetyl-26-hydroxy Cholesterol plays a crucial role in this regulation.
Metabolic Pathways
3-O-Acetyl-26-hydroxy Cholesterol is involved in the metabolic pathway of cholesterol synthesis. This pathway involves enzymes that are in the cytoplasm, microsomes (ER), and peroxisomes . The acetyl-CoA utilized for cholesterol biosynthesis is derived from an oxidation reaction in the mitochondria and is transported to the cytoplasm .
Transport and Distribution
The transport and distribution of 3-O-Acetyl-26-hydroxy Cholesterol within cells and tissues are closely tied to the mechanisms of cholesterol transport and distribution. Cholesterol is transported through the circulation in lipoprotein particles
Subcellular Localization
The subcellular localization of 3-O-Acetyl-26-hydroxy Cholesterol is likely to be similar to that of cholesterol, given its role in cholesterol metabolism. Cholesterol predominantly localizes to cell membranes, where it interacts with adjacent lipids to regulate rigidity, fluidity, and permeability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Acetyl-26-hydroxy Cholesterol typically involves the acetylation of 26-hydroxy cholesterol. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . The reaction is carried out under controlled temperatures to ensure the selective acetylation at the 3-OH position.
Industrial Production Methods
While specific industrial production methods for 3-O-Acetyl-26-hydroxy Cholesterol are not widely documented, the general approach would involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with additional steps for purification such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-O-Acetyl-26-hydroxy Cholesterol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxysterols, which are important in various biological processes.
Reduction: Reduction reactions can convert the compound back to its parent cholesterol form.
Substitution: The acetyl group can be substituted with other functional groups to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxysterols, deacetylated cholesterol, and other functionalized cholesterol derivatives .
作用机制
The mechanism of action of 3-O-Acetyl-26-hydroxy Cholesterol involves its role as an intermediate in cholesterol metabolism. It can be converted into various oxysterols, which act on different molecular targets and pathways. These oxysterols can regulate cholesterol homeostasis, influence membrane fluidity, and participate in signaling pathways related to cell growth and differentiation .
相似化合物的比较
Similar Compounds
Cholesterol: The parent compound, essential for cell membrane structure and function.
Oxysterols: Oxidized derivatives of cholesterol that play roles in signaling and metabolism.
Cholesteryl Esters: Esterified forms of cholesterol involved in lipid transport and storage.
Uniqueness
3-O-Acetyl-26-hydroxy Cholesterol is unique due to its specific acetylation at the 3-OH position, which makes it a valuable intermediate for studying cholesterol metabolism and creating other derivatives. Its specific structure allows for targeted studies on the effects of acetylation on cholesterol’s biological functions .
属性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O3/c1-19(18-30)7-6-8-20(2)25-11-12-26-24-10-9-22-17-23(32-21(3)31)13-15-28(22,4)27(24)14-16-29(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3/t19?,20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAZPBATUQHQGW-YFCBXXETSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)




![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)


![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)
![1,6-Dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylic Acid Methyl Ester-d3](/img/structure/B1141188.png)
![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)
